Rescue of BTK Degradation in CRBN-Resistant Cells: DBt-10 vs. CRBN-BTK-PROTAC
DBt-10 maintains full BTK degradation activity in TMD8 diffuse large B-cell lymphoma (DLBCL) cells that have acquired complete resistance to a CRBN-BTK-PROTAC, whereas the CRBN-based degrader completely fails to reduce BTK protein levels in this same resistant model [1]. This functional rescue is a pivotal differentiator, as resistance to CRBN-recruiting degraders is an emerging clinical liability [1].
| Evidence Dimension | BTK degradation efficacy in cells with acquired resistance to CRBN-BTK-PROTACs |
|---|---|
| Target Compound Data | Potent and selective BTK degradation retained in CRBN-BTK-PROTAC-resistant TMD8 cells (immunoblot confirmation, 1 µM treatment) [1] |
| Comparator Or Baseline | A previously characterized CRBN-BTK-PROTAC: complete loss of BTK degradation in the same CRBN-resistant TMD8 cells [1] |
| Quantified Difference | DBt-10 rescues degradation; comparator degrader shows no detectable BTK reduction under identical conditions |
| Conditions | TMD8 DLBCL cell line engineered/modeled with acquired resistance to CRBN-BTK-PROTACs; DBt-10 treatment at 1 µM; assessed by immunoblotting [1] |
Why This Matters
For procurement in oncology research programs focused on relapsed/refractory B-cell malignancies, DBt-10 is the only BTK degrader option providing a validated chemical tool to interrogate DCAF1-mediated degradation biology in a CRBN-resistant background.
- [1] Schröder M, et al. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance. Nature Communications. 2024 Jan 4;15(1):275. View Source
